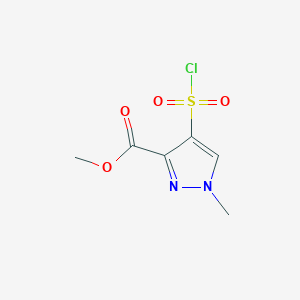

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

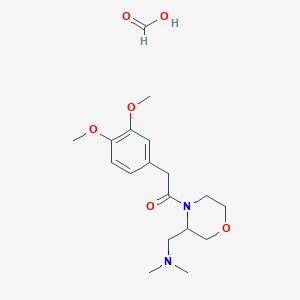

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate, also known as MCSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCSP is a pyrazole-based compound that contains a chlorosulfonyl group, which makes it a versatile compound for use in various chemical reactions.

Aplicaciones Científicas De Investigación

Inhibition of Alcohol Dehydrogenase

One of the well-documented applications of derivatives similar to Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is the inhibition of alcohol dehydrogenase. 4-Methylpyrazole, a closely related compound, has been extensively studied for its potential to inhibit ethanol metabolism, providing valuable insights into managing alcohol intoxication and its complications. It has shown efficacy in rapidly abolishing acetaldehyde accumulation following alcohol ingestion, suggesting its usefulness in acute treatment scenarios (Lindros et al., 1981).

Metabolism and Pharmacokinetics

The metabolic pathways and pharmacokinetics of similar pyrazole derivatives have been a subject of interest. Studies have elucidated the metabolism of 4-methylpyrazole, identifying metabolites such as 4-hydroxymethylpyrazole and 4-carboxypyrazole. These findings contribute to understanding the drug's behavior in biological systems and its potential applications in medical treatments (Blomstrand & Ohman, 1973).

Corrosion Inhibition

Interestingly, pyrazole derivatives have found applications in the field of corrosion inhibition. Heterocyclic diazoles, including pyrazole compounds, have been studied for their effectiveness in preventing iron corrosion in acidic environments. These compounds exhibit potential as environmentally friendly corrosion inhibitors, making them valuable in industrial applications (Babić-Samardžija et al., 2005).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of pyrazole derivatives, including the chlorination and fluorination of specific pyrazole carboxylates, have been explored. These studies provide a basis for the development of novel compounds with potential applications in pharmaceuticals and other industries. The controlled fluorination of ethyl 1-methylpyrazole-4-carboxylates, for instance, demonstrates the versatility of these compounds in organic synthesis (Makino & Yoshioka, 1988).

Antimicrobial Properties

Additionally, novel halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of pyrazole derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Siddiqui et al., 2013).

Propiedades

IUPAC Name |

methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-9-3-4(14(7,11)12)5(8-9)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIBEHWMRVIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)